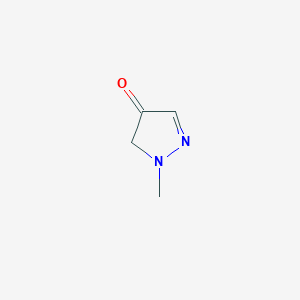
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes a hydroxyl group at position 4 and a methyl group at position 2, forming an inner salt. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their ability to exhibit tautomerism and participate in various chemical reactions .
Méthodes De Préparation
The synthesis of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The hydroxyl and methyl groups are introduced through subsequent functionalization reactions. Industrial production methods often employ catalyst-free, one-pot synthesis techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Applications De Recherche Scientifique
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo tautomerism also plays a role in its reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
3H-Pyrazolium, 4-hydroxy-2-methyl-, inner salt can be compared with other pyrazole derivatives such as:
1H-Pyrazole: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
3,5-Dimethylpyrazole: Contains two methyl groups but lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-3-methylpyrazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
57707-21-8 |
|---|---|
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
2-methyl-3H-pyrazol-4-one |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2H,3H2,1H3 |
Clé InChI |
RYSZZSBHHWLGHU-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B12448354.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12448365.png)
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)

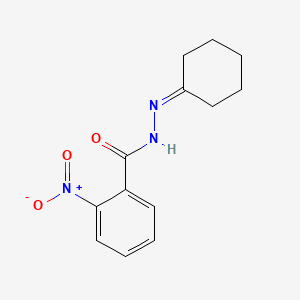

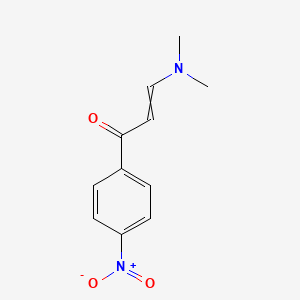

![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
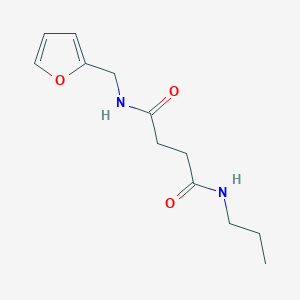
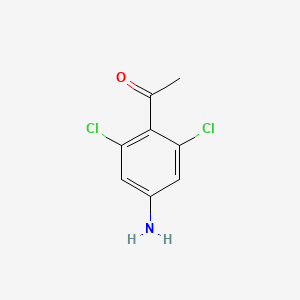
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)
